N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decane class, characterized by a spirocyclic core fused with a triazole ring. The structure features a 4-chlorophenyl group attached to the carboxamide moiety and a 3-fluorophenyl substituent at the 2-position of the triazole ring. These halogenated aromatic groups are critical for modulating interactions with biological targets, particularly phospholipase D (PLD) isoforms, which are implicated in diseases such as cancer and neurodegenerative disorders .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-14-4-6-16(7-5-14)23-19(28)26-10-8-20(9-11-26)24-17(18(27)25-20)13-2-1-3-15(22)12-13/h1-7,12H,8-11H2,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZOCLDNGYGQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, a compound with the CAS number 1185167-75-2, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 400.8 g/mol. The compound features a complex spirocyclic structure that may contribute to its unique biological activity.
| Property | Value |
|---|---|
| CAS Number | 1185167-75-2 |
| Molecular Formula | C20H18ClFN4O2 |
| Molecular Weight | 400.8 g/mol |
1. Enzyme Inhibition:
Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of similar triazaspiro compounds have shown moderate inhibition against AChE and BChE, which are crucial targets in neurodegenerative diseases like Alzheimer's . The presence of halogen atoms (like chlorine and fluorine) can enhance binding affinity through halogen bonding interactions.
2. Antioxidant Activity:
Studies have also highlighted the potential antioxidant properties of triazaspiro compounds. These activities are often assessed through free radical scavenging assays, where the ability to neutralize reactive oxygen species (ROS) is measured. Such properties are beneficial in mitigating oxidative stress-related diseases.
Case Studies
Case Study 1: In Vitro Activity Against Cholinesterases
In a study examining related compounds, the derivative N-(4-chlorophenyl)-2-(3-fluorophenyl)-hydrazone demonstrated significant inhibitory effects against AChE and BChE, with IC50 values of 10.4 μM and 7.7 μM respectively . This suggests that the structural features of this compound may similarly confer enzyme inhibition capabilities.
Case Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of triazaspiro compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Compounds exhibiting significant cytotoxicity could be explored further for their potential as anticancer agents .
Research Findings
Recent investigations into the biological activity of this compound have revealed several key findings:
- Enzyme Inhibition: Similar compounds have shown dual inhibitory effects against cholinesterases and β-secretase (BACE-1), indicating a multi-target approach that could be beneficial in treating Alzheimer's disease.
- Antioxidant Potential: The compound's ability to scavenge free radicals suggests it could play a role in protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among analogues include:
- Substituents on the aromatic rings : Chlorine (Cl) and fluorine (F) at specific positions influence steric and electronic properties.
- Spirocyclic core modifications : Changes in ring size or heteroatom arrangement alter conformational flexibility.
- Carboxamide side chains : Variations in the N-linked aromatic group (e.g., naphthyl vs. substituted phenyl) affect target binding.
Key Findings :
- Halogenation: The 4-Cl and 3-F substituents in the target compound enhance PLD2 binding affinity compared to non-halogenated or methylated analogues (e.g., 3,4-dimethylphenyl in ).
- Carboxamide Group : Replacing the naphthyl group (as in NFOT) with a 4-chlorophenyl reduces off-target interactions, improving selectivity for PLD2 over PLD1 .
- Chiral Centers : ML-299’s chiral side chain contributes to dual PLD1/PLD2 inhibition, whereas the target compound’s simpler structure avoids this complexity, favoring specificity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Halogenation reduces oxidative metabolism, as seen in the target compound’s longer half-life relative to non-halogenated spirocycles (e.g., Compound C in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
